molecular formula C15H20N2OS B2499347 (Z)-3-(2-((2,6-dimethylphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol CAS No. 905769-32-6

(Z)-3-(2-((2,6-dimethylphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol

Cat. No. B2499347
CAS RN: 905769-32-6
M. Wt: 276.4
InChI Key: FGZQLUXGHSRUPC-NXVVXOECSA-N
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Description

The compound (Z)-3-(2-((2,6-dimethylphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol is a chelating ligand that can form complexes with metals. It is characterized by the presence of a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms, and an imine group, which is a functional group consisting of a carbon-nitrogen double bond. The compound also features a 2,6-dimethylphenyl group, which can influence the steric and electronic properties of the ligand, potentially affecting its reactivity and the properties of its metal complexes.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of (Z)-3-(2-((2,6-dimethylphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol, they do provide insight into related compounds and their synthetic routes. For example, the synthesis of zinc complexes with a chelating amido-imino ligand is described, where the ligand is prepared by treating the lithium salt with anhydrous ZnCl2 . Similarly, the synthesis of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate is achieved in two steps from glycine methyl ester hydrochloride . These methods suggest that the synthesis of related compounds often involves the formation of a ligand followed by complexation with a metal salt.

Molecular Structure Analysis

The molecular structure of related zinc complexes is detailed, with single-crystal X-ray analysis revealing the presence of centrosymmetric, heterochiral dimers bridged by chlorine atoms in one case, and monomeric molecules with three-coordinate zinc atoms in another . This information implies that the molecular structure of metal complexes with similar ligands can vary significantly depending on the specific ligand and metal involved, as well as the reaction conditions.

Chemical Reactions Analysis

The reactivity of the zinc complexes with the amido-imino ligand is explored, with reactions not proceeding with alkane elimination but rather with protonation of the ligand . In the case of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, acid-catalyzed reactions with various amines lead to substitution products . These findings suggest that the chemical reactions of such compounds can be quite diverse and are influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

Although the papers do not provide specific details on the physical and chemical properties of (Z)-3-(2-((2,6-dimethylphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol, they do offer insights into the properties of related compounds. For instance, the zinc complexes are characterized by 1H NMR and IR spectroscopy , and the reactivity of the methyl ester compound is studied under various temperatures . These techniques and observations can be applied to infer the potential properties of the compound , such as solubility, stability, and reactivity under different conditions.

properties

IUPAC Name

3-[2-(2,6-dimethylphenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-11-6-4-7-12(2)14(11)16-15-17(8-5-9-18)13(3)10-19-15/h4,6-7,10,18H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZQLUXGHSRUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=CS2)C)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(2-((2,6-dimethylphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol

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